Cas no 1936652-30-0 (2-(3-hydroxypropyl)thiolane-2-carbaldehyde)

2-(3-Hydroxypropyl)thiolane-2-carbaldehyde is a specialized organic compound featuring a thiolane ring substituted with a hydroxypropyl group and an aldehyde functionality. This structure imparts reactivity suitable for applications in organic synthesis, particularly as a versatile intermediate for constructing heterocyclic frameworks or functionalized thiolane derivatives. The aldehyde group enables condensation or nucleophilic addition reactions, while the hydroxypropyl side chain offers further modification potential. Its balanced polarity and stability make it useful in fine chemical and pharmaceutical research. The compound’s defined stereochemistry (if applicable) may also be advantageous for chiral synthesis. Proper handling under inert conditions is recommended due to the aldehyde’s sensitivity.
2-(3-hydroxypropyl)thiolane-2-carbaldehyde structure
1936652-30-0 structure
Product name:2-(3-hydroxypropyl)thiolane-2-carbaldehyde
CAS No:1936652-30-0
MF:C8H14O2S
Molecular Weight:174.260561466217
CID:5982170
PubChem ID:131231200

2-(3-hydroxypropyl)thiolane-2-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 2-Thiophenecarboxaldehyde, tetrahydro-2-(3-hydroxypropyl)-
    • 2-(3-hydroxypropyl)thiolane-2-carbaldehyde
    • 1936652-30-0
    • EN300-1619825
    • インチ: 1S/C8H14O2S/c9-5-1-3-8(7-10)4-2-6-11-8/h7,9H,1-6H2
    • InChIKey: MUJJHKPBASXRIS-UHFFFAOYSA-N
    • SMILES: C1(CCCO)(C=O)SCCC1

計算された属性

  • 精确分子量: 174.07145086g/mol
  • 同位素质量: 174.07145086g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 11
  • 回転可能化学結合数: 4
  • 複雑さ: 138
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.8
  • トポロジー分子極性表面積: 62.6Ų

じっけんとくせい

  • 密度みつど: 1.203±0.06 g/cm3(Predicted)
  • Boiling Point: 300.5±27.0 °C(Predicted)
  • 酸度系数(pKa): 15.08±0.10(Predicted)

2-(3-hydroxypropyl)thiolane-2-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1619825-10.0g
2-(3-hydroxypropyl)thiolane-2-carbaldehyde
1936652-30-0
10g
$7128.0 2023-06-04
Enamine
EN300-1619825-500mg
2-(3-hydroxypropyl)thiolane-2-carbaldehyde
1936652-30-0
500mg
$1289.0 2023-09-22
Enamine
EN300-1619825-2500mg
2-(3-hydroxypropyl)thiolane-2-carbaldehyde
1936652-30-0
2500mg
$2631.0 2023-09-22
Enamine
EN300-1619825-5000mg
2-(3-hydroxypropyl)thiolane-2-carbaldehyde
1936652-30-0
5000mg
$3894.0 2023-09-22
Enamine
EN300-1619825-0.25g
2-(3-hydroxypropyl)thiolane-2-carbaldehyde
1936652-30-0
0.25g
$1525.0 2023-06-04
Enamine
EN300-1619825-1.0g
2-(3-hydroxypropyl)thiolane-2-carbaldehyde
1936652-30-0
1g
$1658.0 2023-06-04
Enamine
EN300-1619825-0.1g
2-(3-hydroxypropyl)thiolane-2-carbaldehyde
1936652-30-0
0.1g
$1459.0 2023-06-04
Enamine
EN300-1619825-250mg
2-(3-hydroxypropyl)thiolane-2-carbaldehyde
1936652-30-0
250mg
$1235.0 2023-09-22
Enamine
EN300-1619825-10000mg
2-(3-hydroxypropyl)thiolane-2-carbaldehyde
1936652-30-0
10000mg
$5774.0 2023-09-22
Enamine
EN300-1619825-50mg
2-(3-hydroxypropyl)thiolane-2-carbaldehyde
1936652-30-0
50mg
$1129.0 2023-09-22

2-(3-hydroxypropyl)thiolane-2-carbaldehyde 関連文献

2-(3-hydroxypropyl)thiolane-2-carbaldehydeに関する追加情報

Introduction to 2-(3-hydroxypropyl)thiolane-2-carbaldehyde (CAS No. 1936652-30-0)

2-(3-hydroxypropyl)thiolane-2-carbaldehyde, identified by its Chemical Abstracts Service (CAS) number 1936652-30-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to the thiolane family, a class of molecules characterized by a sulfur-containing five-membered ring structure. The presence of both a hydroxyl group and an aldehyde functionality in its molecular framework makes it a versatile intermediate in synthetic chemistry, particularly in the development of bioactive molecules.

The structural uniqueness of 2-(3-hydroxypropyl)thiolane-2-carbaldehyde lies in its ability to participate in diverse chemical reactions, including condensation, oxidation, and reduction processes. These reactions are pivotal in the synthesis of more complex molecules, such as heterocyclic compounds and polyfunctional derivatives. The compound's reactivity is further enhanced by the electron-withdrawing nature of the aldehyde group, which influences its interaction with nucleophiles and other reactive species.

In recent years, there has been a surge in research focused on thiolane derivatives due to their potential applications in drug discovery and medical chemistry. The hydroxylpropyl side chain not only contributes to the solubility and bioavailability of the compound but also serves as a site for further functionalization. This adaptability has made 2-(3-hydroxypropyl)thiolane-2-carbaldehyde a valuable building block for designing novel therapeutic agents.

One of the most promising areas of application for this compound is in the synthesis of protease inhibitors. Proteases are enzymes that play critical roles in various biological processes, including inflammation, blood clotting, and tumor progression. Inhibiting these enzymes has been a major strategy in developing treatments for diseases such as cancer and arthritis. The aldehyde group in 2-(3-hydroxypropyl)thiolane-2-carbaldehyde can be readily converted into Schiff bases or other reactive intermediates that can covalently bind to protease active sites, thereby inhibiting their activity.

Moreover, the hydroxylpropyl moiety can be utilized to link the compound to other pharmacophores or biomolecules through etherification or esterification reactions. This feature is particularly useful in drug design, where targeted delivery systems are essential for maximizing therapeutic efficacy while minimizing side effects. Recent studies have demonstrated the potential of 2-(3-hydroxypropyl)thiolane-2-carbaldehyde in developing prodrugs that release active pharmaceutical ingredients (APIs) under specific physiological conditions.

The compound's role in medicinal chemistry is further highlighted by its incorporation into libraries of small molecules used for high-throughput screening (HTS). HTS is a widely employed technique for identifying lead compounds with desirable biological activities. By synthesizing derivatives of 2-(3-hydroxypropyl)thiolane-2-carbaldehyde, researchers can explore new chemical spaces and uncover novel drug candidates with improved pharmacokinetic properties.

In addition to its pharmaceutical applications, 2-(3-hydroxypropyl)thiolane-2-carbaldehyde has shown promise in materials science. Its ability to undergo polymerization reactions makes it a candidate for developing advanced materials with unique properties. For instance, thiolane-based polymers could be engineered to exhibit biodegradability, making them suitable for biomedical applications such as drug delivery systems or tissue engineering scaffolds.

The synthesis of 2-(3-hydroxypropyl)thiolane-2-carbaldehyde typically involves multi-step organic transformations starting from readily available precursors. One common synthetic route involves the reaction of 1,3-propanediol with sulfur-containing reagents followed by formylation to introduce the aldehyde group. Advances in catalytic methods have enabled more efficient and sustainable production processes, reducing waste and improving yields.

The compound's stability under various conditions is another critical factor that influences its utility in research and industry. Studies have shown that 2-(3-hydroxypropyl)thiolane-2-carbaldehyde maintains its integrity under controlled temperatures and pH conditions, making it suitable for long-term storage and transportation. However, exposure to strong oxidizing agents or prolonged UV light may lead to degradation, necessitating proper handling protocols.

Quality control is paramount when working with 2-(3-hydroxypropyl)thiolane-2-carbaldehyde, as impurities can significantly affect downstream applications. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to ensure purity and consistency. These methods provide detailed structural information and quantify impurities, ensuring that the compound meets stringent regulatory standards.

The future prospects of 2-(3-hydroxypropyl)thiolane-2-carbaldehyde are vast, with ongoing research exploring its potential in areas beyond traditional drug development. For instance, its incorporation into nanotechnology platforms could lead to innovative drug delivery systems capable of targeting specific cells or tissues with high precision. Additionally, its use as a chiral building block could contribute to the development of enantiomerically pure drugs with enhanced therapeutic effects.

In conclusion, 2-(3-hydroxypropyl)thiolane-2-carbaldehyde (CAS No. 1936652-30-0) is a multifaceted compound with significant implications for pharmaceutical chemistry and biomedicine. Its unique structural features and reactivity make it an invaluable tool for synthesizing bioactive molecules and advanced materials. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in addressing global health challenges.

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